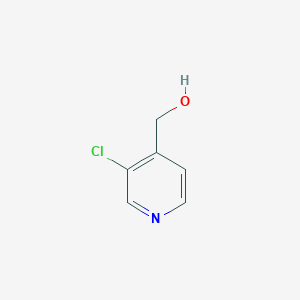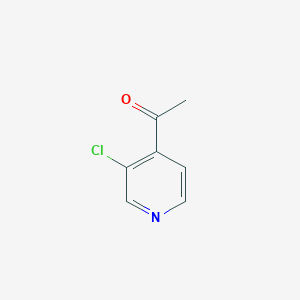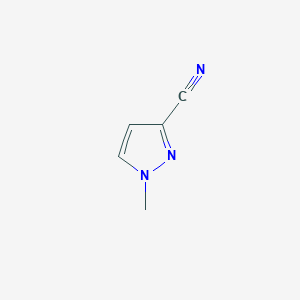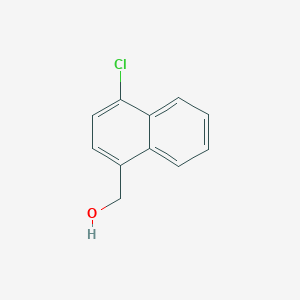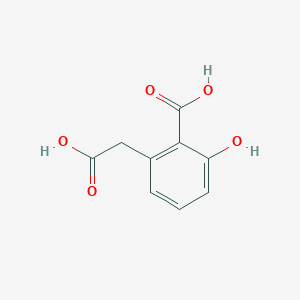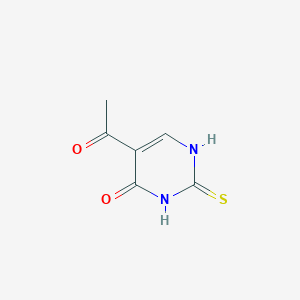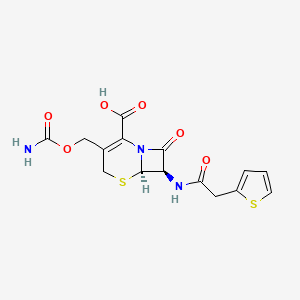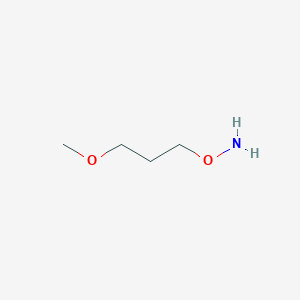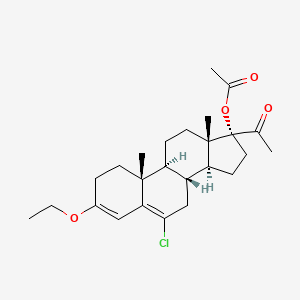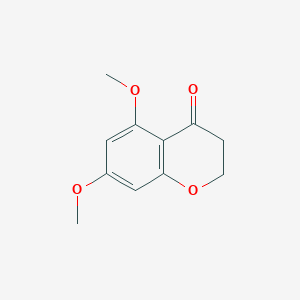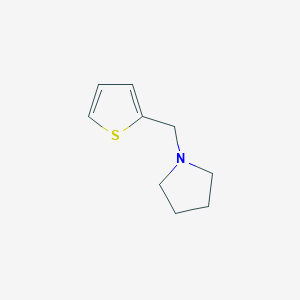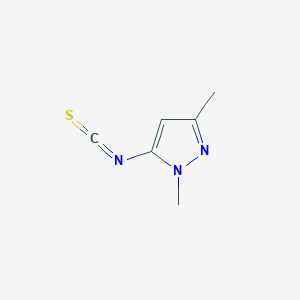
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3S . It is also known by its synonyms 1,3-dimethylpyrazol-5-isothiocyanate and 1,3-dimethyl-5-isothiocyanatopyrazole .
Synthesis Analysis
The synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole can be achieved from 1,3-Dimethyl-1H-pyrazol-5-amine and Thiophosgene . There are also various methods for the synthesis of pyrazoles, which could potentially be adapted for the synthesis of this specific compound .Molecular Structure Analysis
The molecular structure of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 isothiocyanate (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole has a molecular weight of 153.20500 . It is a yellow solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique
1. Catalytic Activity in Oxidation Reactions
- Summary of Application : Pyrazole-based ligands, including 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .
2. Antileishmanial and Antimalarial Activities
- Summary of Application : Hydrazine-coupled pyrazoles, including 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole, have shown potent antileishmanial and antimalarial activities .
- Methods of Application : The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Cyanoacetylation
- Summary of Application : 1-Cyanoacetyl-3,5-dimethylpyrazole is used as an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds . It is used in the preparation of the cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds .
- Methods of Application : The most common reagents used in practice for cyanoacetylation are 1-cyanoacetyl-3,5-dimethyl-pyrazole, the NCCH2CO2H–Ac2O mixture often described as a mixed anhydride of cyanoacetic and acetic acids, and cyanoacetic ester .
- Results : The use of 1-cyanoacetyl-3,5-dimethylpyrazole in cyanoacetylation has been found to be quite attractive and useful for practical applications, particularly for the synthesis of heterocyclic compounds .
4. Synthesis of Heterocyclic Compounds
- Summary of Application : 1-Cyanoacetyl-3,5-dimethylpyrazole is used as an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds . It is used in the preparation of the cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds .
- Methods of Application : The most common reagents used in practice for cyanoacetylation are 1-cyanoacetyl-3,5-dimethyl-pyrazole, the NCCH2CO2H–Ac2O mixture often described as a mixed anhydride of cyanoacetic and acetic acids .
- Results : The use of 1-cyanoacetyl-3,5-dimethylpyrazole in cyanoacetylation has been found to be quite attractive and useful for practical applications, particularly for the synthesis of heterocyclic compounds .
Propriétés
IUPAC Name |
5-isothiocyanato-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYIFHYNIMDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442980 |
Source


|
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
CAS RN |
205246-65-7 |
Source


|
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205246-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)
![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)
